molecular formula C5H11NO2S B13629095 Oxane-4-sulfinamide

Oxane-4-sulfinamide

Cat. No.: B13629095
M. Wt: 149.21 g/mol
InChI Key: PKEMQKBULCUFNW-UHFFFAOYSA-N
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Description

Oxane-4-sulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound belongs to the broader class of sulfinamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymer industries . The unique structural features of this compound make it a valuable building block in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxane-4-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste generation and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Oxane-4-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of Oxane-4-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur-nitrogen bond in the compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This property is particularly useful in designing enzyme inhibitors for therapeutic applications. Additionally, the compound can modulate signaling pathways by interacting with cellular receptors, thereby influencing various biological processes .

Comparison with Similar Compounds

Uniqueness of Oxane-4-sulfinamide: this compound stands out due to its intermediate oxidation state, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in different scientific fields .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

oxane-4-sulfinamide

InChI

InChI=1S/C5H11NO2S/c6-9(7)5-1-3-8-4-2-5/h5H,1-4,6H2

InChI Key

PKEMQKBULCUFNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1S(=O)N

Origin of Product

United States

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